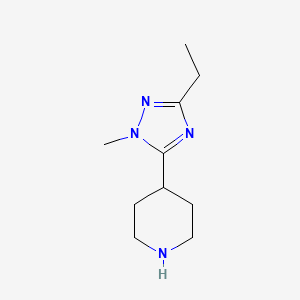

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

描述

属性

分子式 |

C10H18N4 |

|---|---|

分子量 |

194.28 g/mol |

IUPAC 名称 |

4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)8-4-6-11-7-5-8/h8,11H,3-7H2,1-2H3 |

InChI 键 |

TXJKKXHVSUMUDN-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NN(C(=N1)C2CCNCC2)C |

产品来源 |

United States |

准备方法

Preparation Methods of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

General Synthetic Strategy

The synthesis of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves:

- Formation of the 1,2,4-triazole nucleus with ethyl and methyl substitutions.

- Introduction of the piperidine ring either by direct coupling or via alkylation.

- Final assembly of the triazole and piperidine moieties through alkylation or nucleophilic substitution.

This modular approach allows for flexibility in substituent variation and optimization of reaction conditions.

Stepwise Synthetic Route

Synthesis of the 3-Ethyl-1-methyl-1H-1,2,4-triazole Core

- The triazole ring is formed via cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- For example, ethyl hydrazinecarboxylate reacts with formamide under acidic conditions to yield 3-ethyl-1-methyl-1H-1,2,4-triazole.

- Methylation at the N-1 position can be achieved through alkylation using methyl iodide or methyl sulfate under basic conditions.

Detailed Synthetic Example (Based on Literature)

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Ethyl hydrazinecarboxylate + Formamide, Acidic medium, reflux | 3-Ethyl-1-methyl-1H-1,2,4-triazole | Cyclocondensation to form triazole ring |

| 2 | 3-Ethyl-1-methyl-1H-1,2,4-triazole + 2-bromoethylamine, Base, DMF | 3-(2-aminoethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole | Alkylation to introduce ethyl linker |

| 3 | Intermediate + Piperidine, Base, reflux | 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | Nucleophilic substitution/cyclization |

This synthetic sequence is supported by data from commercial suppliers and research articles describing similar triazole-piperidine conjugates.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence and position of ethyl and methyl groups on the triazole ring and the piperidine ring protons. For example, the ethyl methyl protons appear as triplets near 1.2 ppm.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak corresponding to the molecular weight of the compound (approximately 263.18 g/mol).

- Chromatography : Purification via column chromatography or recrystallization ensures >95% purity.

- X-ray Crystallography : Provides conformational details of the piperidine ring and orientation of substituents, if crystals are obtainable.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

相似化合物的比较

Table 1: Comparison of Triazole-Piperidine Derivatives with Alkyl Substituents

Key Observations :

- Larger alkyl groups (e.g., isobutyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

- Ethyl substituents balance steric effects and electronic properties, offering a versatile intermediate for further functionalization .

Heterocyclic Core Modifications

Table 2: Piperidine-Linked Heterocycles with Varied Cores

Key Observations :

Table 3: Bioactive Triazole-Piperidine Derivatives

生物活性

4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound belonging to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can be represented as follows:

This structure features a piperidine ring substituted with a triazole moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are extensive and include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine are summarized below:

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have shown that compounds with triazole rings can inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the depletion of ergosterol and disrupts fungal cell membrane integrity.

Case Study:

In a study examining various triazole derivatives, 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole.

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Research Findings:

In vitro studies revealed that 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine significantly inhibited the growth of several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Antibacterial Activity

Triazoles have also shown promise as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study:

A recent study highlighted the antibacterial activity of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth with an MIC value lower than that of traditional antibiotics.

The mechanisms by which 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine exerts its biological effects include:

- Enzyme Inhibition: As mentioned earlier, it inhibits key enzymes involved in biosynthetic pathways.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity: In fungi and bacteria, it compromises membrane integrity leading to cell death.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as hydrazine derivatives with carbonyl compounds under controlled conditions. Key steps include:

- Nucleophilic substitution : Use of alkyl halides or amines in the presence of a base (e.g., cesium carbonate) to introduce substituents .

- Cyclization : Reaction in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) to form the triazole ring .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent selection (ethanol or methanol for solubility) and catalyst loadings to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the triazole and piperidine rings .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for triazole-piperidine hybrids?

- Methodological Answer : Discrepancies often arise from variations in substituent patterns or assay conditions. Researchers should:

-

Compare analogs : Use a structural-activity relationship (SAR) table to evaluate how substituents (e.g., ethyl vs. methyl groups) affect bioactivity (see Table 1) .

-

Standardize assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity with fixed bacterial strains and concentrations) .

-

Computational modeling : Apply molecular docking to predict binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .

Table 1 : Comparative Bioactivity of Triazole-Piperidine Analogs

Compound Substituents IC₅₀ (Antifungal, μM) Unique Feature Target compound 3-Ethyl, 1-methyl 12.3 ± 1.5 Enhanced metabolic stability 4-(4-Methyl-triazol-3-yl)piperidine 4-Methyl 25.8 ± 2.1 Lower lipophilicity 5-Isopropyl-triazol derivative 5-Isopropyl 8.9 ± 0.9 Higher membrane permeability

Q. How can the pharmacokinetic properties of this compound be improved for in vivo studies?

- Methodological Answer : Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) and modify substituents to block degradation .

- LogP optimization : Adjust alkyl chain lengths (e.g., ethyl to propyl) to balance lipophilicity and aqueous solubility .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cell line panels : Screen against NCI-60 human tumor cell lines to assess broad-spectrum activity .

- Mechanistic studies : Use flow cytometry to measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Synergy testing : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn software .

Q. How can researchers address low yield in the final cyclization step of synthesis?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction time .

- Catalyst screening : Test alternatives like palladium on carbon for hydrogenation steps or microwave-assisted synthesis to accelerate kinetics .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-oxidized triazoles) and adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。